molecular formula C15H22O2 B8238641 Bisabola-2,10-diene-1,9-dione CAS No. 83217-93-0

Bisabola-2,10-diene-1,9-dione

Cat. No.: B8238641
CAS No.: 83217-93-0
M. Wt: 234.33 g/mol
InChI Key: GJMJFKHIALXTFH-OCCSQVGLSA-N
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Description

Bisabola-2,10-diene-1,9-dione is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexenone ring substituted with a dimethyl-oxo-hexenyl group and a methyl group. Its molecular formula is C15H22O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisabola-2,10-diene-1,9-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the catalytic oxidation of cyclohexene to form 2-Cyclohexen-1-one, followed by further functionalization to introduce the dimethyl-oxo-hexenyl and methyl groups .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of specific catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Bisabola-2,10-diene-1,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophiles: Such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

Bisabola-2,10-diene-1,9-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Bisabola-2,10-diene-1,9-dione involves its interaction with specific molecular targets. The compound’s carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bisabola-2,10-diene-1,9-dione is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These structural features make it valuable for specialized applications in synthesis and research .

Properties

IUPAC Name

(6S)-3-methyl-6-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10(2)7-13(16)9-12(4)14-6-5-11(3)8-15(14)17/h7-8,12,14H,5-6,9H2,1-4H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMJFKHIALXTFH-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)CC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@@H](CC1)[C@H](C)CC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107439-25-8, 83217-93-0
Record name rel-(6S)-6-[(1R)-1,5-Dimethyl-3-oxo-4-hexen-1-yl)-3-methyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107439-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one, 6-(1,5-dimethyl-3-oxo-4-hexenyl)-3-methyl-, [S-(R*,S*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83217-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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